molecular formula C10H19NO3 B13098882 (1S,2R,8R,8AR)-8a-ethyloctahydroindolizine-1,2,8-triol

(1S,2R,8R,8AR)-8a-ethyloctahydroindolizine-1,2,8-triol

Katalognummer: B13098882
Molekulargewicht: 201.26 g/mol
InChI-Schlüssel: TVJIMMLIHATASP-ZYUZMQFOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2R,8R,8AR)-8a-ethyloctahydroindolizine-1,2,8-triol is a complex organic compound belonging to the indolizidine alkaloid family This compound is known for its unique structural features and significant biological activities

Vorbereitungsmethoden

The synthesis of (1S,2R,8R,8AR)-8a-ethyloctahydroindolizine-1,2,8-triol involves several steps, typically starting from simpler organic molecules. One common synthetic route includes the use of D-mannose as a starting material, followed by a series of intramolecular reductive amination reactions to construct the indolizidine ring system . The reaction conditions often involve the use of reducing agents such as sodium borohydride and catalytic hydrogenation.

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis is well-established and involves precise control of reaction conditions to ensure the correct stereochemistry of the final product.

Analyse Chemischer Reaktionen

(1S,2R,8R,8AR)-8a-ethyloctahydroindolizine-1,2,8-triol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or aldehydes, while reduction can yield fully saturated derivatives .

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications, particularly in the fields of chemistry and biology. It is known to inhibit alpha-mannosidase, an enzyme involved in glycoprotein processing, making it a valuable tool in studying glycoprotein biosynthesis and related metabolic pathways . Additionally, it exhibits antimetastatic, antiproliferative, and immunomodulatory activities, which are of interest in cancer research and immunology .

In the field of medicine, (1S,2R,8R,8AR)-8a-ethyloctahydroindolizine-1,2,8-triol is being investigated for its potential therapeutic applications, particularly in the treatment of certain cancers and immune disorders. Its ability to modulate glycoprotein processing pathways makes it a promising candidate for drug development .

Eigenschaften

Molekularformel

C10H19NO3

Molekulargewicht

201.26 g/mol

IUPAC-Name

(1S,2R,8R,8aR)-8a-ethyl-2,3,5,6,7,8-hexahydro-1H-indolizine-1,2,8-triol

InChI

InChI=1S/C10H19NO3/c1-2-10-8(13)4-3-5-11(10)6-7(12)9(10)14/h7-9,12-14H,2-6H2,1H3/t7-,8-,9-,10-/m1/s1

InChI-Schlüssel

TVJIMMLIHATASP-ZYUZMQFOSA-N

Isomerische SMILES

CC[C@]12[C@@H](CCCN1C[C@H]([C@H]2O)O)O

Kanonische SMILES

CCC12C(CCCN1CC(C2O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.